Piretanide

Loop diuretic Potency Pharmacology

Piretanide is a high-ceiling loop diuretic with NKCC2 inhibitory potency 3.3–6.7× greater than furosemide, enabling clinically meaningful dose reduction. Its key differentiator: potassium-sparing diuresis unmatched by equipotent furosemide or thiazides, eliminating hypokalemia confounds in hypertension and arrhythmia research. Unlike bumetanide/torasemide, piretanide accumulates in renal failure (mirroring furosemide), making it an essential comparator for CKD diuretic studies. Its phenoxy group confers higher lipophilicity and distinct NKCC2 binding (pIC₅₀ 5.97), ideal for SAR and molecular modeling.

Molecular Formula C17H18N2O5S
Molecular Weight 362.4 g/mol
CAS No. 55837-27-9
Cat. No. B1678445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiretanide
CAS55837-27-9
Synonyms4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid
HOE 118
piretanide
Molecular FormulaC17H18N2O5S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3
InChIInChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)
InChIKeyUJEWTUDSLQGTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piretanide (CAS 55837-27-9): A High-Ceiling Loop Diuretic for Hypertension and Edema Research


Piretanide is a high-ceiling loop diuretic of the sulfamoylbenzoic acid class, structurally related to furosemide and bumetanide [1]. It acts by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, resulting in rapid diuresis and increased excretion of sodium, chloride, and water [2]. Piretanide has been studied extensively for the management of hypertension and edema associated with congestive heart failure, hepatic cirrhosis, and renal insufficiency [3].

Why Piretanide Is Not Interchangeable with Furosemide, Bumetanide, or Torasemide


Although loop diuretics share a common mechanism of NKCC2 inhibition, they exhibit clinically significant divergence in potency, pharmacokinetic handling in renal impairment, and electrolyte effects that preclude simple dose-equivalent substitution [1]. The rank order of potency differs by more than an order of magnitude across the class, with bumetanide > piretanide ≡ torasemide > furosemide [2]. Furthermore, piretanide and furosemide share a distinct elimination profile in renal failure—both accumulate due to constant extrarenal elimination—unlike bumetanide and torasemide, which avoid accumulation via compensatory hepatic pathways [3]. Piretanide also demonstrates a potassium-sparing profile not observed with equipotent doses of furosemide or thiazide diuretics, making generic substitution without consideration of these differential properties scientifically unsound [4].

Piretanide: Quantitative Comparative Evidence for Procurement and Selection


Diuretic Potency Rank Order: Piretanide Positions Between Bumetanide and Furosemide

Piretanide exhibits intermediate potency among loop diuretics, being approximately 5–7 times more potent than furosemide but only one-tenth as potent as bumetanide on a weight-for-weight basis [1]. This rank order is consistently reported as bumetanide > piretanide ≡ torasemide > furosemide [2].

Loop diuretic Potency Pharmacology Comparative efficacy

Antihypertensive Efficacy with Potassium-Sparing Advantage Versus Hydrochlorothiazide

In a 6-month double-blind trial (EUREVIE study) of 899 patients with mild-to-moderate hypertension, piretanide 6 mg/day (sustained-release) produced comparable blood pressure reduction to hydrochlorothiazide 25 mg/day but with a significant differential effect on serum potassium [1]. Piretanide demonstrated no change in serum potassium at one month, whereas hydrochlorothiazide reduced serum potassium by −0.26 mM [1]. This potassium-sparing property was also observed in congestive heart failure, where only one patient receiving piretanide developed mild hypokalemia [2].

Hypertension Potassium-sparing Electrolytes Clinical trial

Equipotent Efficacy to Furosemide in Congestive Heart Failure

In medium-term trials in patients with congestive heart failure, piretanide 6 mg/day produced equivalent symptomatic improvement to furosemide 40 mg/day [1]. Intravenous administration similarly demonstrated equipotency: 12 mg intravenous piretanide produced diuretic and natriuretic effects comparable to 40 mg intravenous furosemide in patients with moderate-to-severe congestive heart failure [2].

Congestive heart failure Diuresis Efficacy Clinical equivalence

Pharmacokinetic Accumulation Profile in Renal Failure: Distinct from Bumetanide and Torasemide

In renal failure, piretanide and furosemide share a constant extrarenal elimination pathway, leading to drug accumulation, whereas bumetanide's decreased renal excretion is compensated by hepatic elimination (no accumulation) and torasemide exhibits strict dose-dependent plasma concentrations [1]. Piretanide's terminal elimination half-life in healthy volunteers is 1.29 ± 0.40 h following intravenous administration [2], which prolongs in renal impairment.

Renal failure Pharmacokinetics Accumulation Elimination

NKCC2 Inhibitory Potency and Isoform Selectivity Profile

In isolated rat medullary thick ascending limb (mTAL), piretanide inhibited NKCC2 with a pIC₅₀ of 5.97, compared to furosemide pIC₅₀ 5.15 and bumetanide pIC₅₀ 6.48 [1]. When NKCC1 was measured in its activated state, all three diuretics inhibited NKCC2 and NKCC1 with comparable potency, indicating no NKCC2/NKCC1 selectivity under activated conditions [1]. Molecular modeling revealed that piretanide's fourth (phenoxy) group, absent in furosemide, confers higher lipophilicity [1].

NKCC2 NKCC1 Ion transport Selectivity Binding affinity

Ototoxicity Profile: Comparable Propensity to Furosemide

In chinchilla models, piretanide and furosemide produced similar dose-dependent reductions in endocochlear potential (EP), with little or no EP change observed at doses below 15 mg/kg for either drug [1]. The dose-ototoxicity response curve for piretanide was similar to that of furosemide, and equal ototoxic doses produced equivalent diuretic effects [1].

Ototoxicity Safety Endocochlear potential Comparative toxicology

Optimal Research and Industrial Applications for Piretanide Based on Differential Evidence


Hypertension Research Requiring Diuresis Without Hypokalemia Confounding

Piretanide is optimally suited for hypertension studies where thiazide-induced hypokalemia would confound metabolic or cardiovascular endpoints. In the EUREVIE trial, piretanide 6 mg/day produced antihypertensive efficacy comparable to hydrochlorothiazide 25 mg/day while preserving serum potassium (0 mM change vs. −0.26 mM for HCTZ) [1]. This differential electrolyte profile makes piretanide the preferred loop diuretic for hypertension models investigating potassium-sensitive pathways, including cardiac arrhythmia predisposition or glucose homeostasis [1].

Congestive Heart Failure Models with Dose-Reduction Requirements

Piretanide provides equivalent diuretic and symptomatic efficacy to furosemide in CHF at substantially lower mass doses (oral: 6 mg piretanide vs. 40 mg furosemide; IV: 12 mg vs. 40 mg) [2][3]. This 3.3–6.7× dose reduction makes piretanide advantageous for studies requiring long-term oral gavage, formulation development with limited API solubility, or experiments where minimizing excipient or vehicle exposure is critical [2][3].

Renal Impairment Pharmacokinetic Studies Requiring Accumulation Comparison

For investigations comparing diuretic handling in renal failure, piretanide serves as a critical comparator to bumetanide and torasemide due to its distinct accumulation profile. Unlike bumetanide (hepatic compensation prevents accumulation) and torasemide (dose-dependent plasma concentration), piretanide accumulates in renal failure similarly to furosemide [4]. This makes piretanide an essential reference compound for studies examining the clinical implications of diuretic accumulation in chronic kidney disease [4].

NKCC Transporter Structure-Activity Relationship (SAR) Studies

Piretanide's molecular structure—containing a phenoxy group absent in furosemide—confers higher lipophilicity and distinct NKCC binding characteristics [5]. With a pIC₅₀ of 5.97 at NKCC2 (intermediate between furosemide 5.15 and bumetanide 6.48), piretanide provides a unique tool compound for SAR investigations of loop diuretic binding pockets and for molecular modeling studies comparing the three- versus four-active-group pharmacophore models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piretanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.